Merbromin

Description

Mercurochrome is a trade name of this compound commonly used as a topical first-aid antiseptic agent. It is an organomercuric disodium salt compound and a fluorescein that is available in many countries, except Switzerland, France, Germany, and the United States where the drug was withdrawn from market due to the possibility of mercury poisoning.

This compound is an organomercuric disodium salt compound and a fluorescein. It is used as a topical antiseptic for minor cuts and scrapes. This compound is also used as a biological dye to mark tissue margins, and as a metal dye in industrial dye penetrant inspection to detect metal fractures. Due to its mercury content, is is not available in some countries, such as the United States. Mercury is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure. It is a naturally occuring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts). Mercury also combines with carbon to make organic mercury compounds. Bromine is a halogen element with the symbol Br and atomic number 35. Diatomic bromine does not occur naturally, but bromine salts can be found in crustal rock. (L625, L1, L264)

A once-popular mercury containing topical antiseptic.

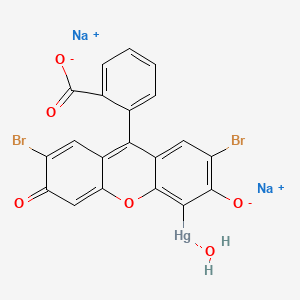

Structure

2D Structure

Properties

IUPAC Name |

disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSRXDXJGUJRKE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Br2HgNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015061 | |

| Record name | Sodium merbromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline] | |

| Record name | Merbromin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5974 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C., In water, 20 mg/ml, 25 °C. | |

| Record name | MERCUROCHROME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

129-16-8, 15015-80-2 | |

| Record name | Merbromin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium merbromin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Merbromin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCUROCHROME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Scientific Context and Evolution of Research Perspectives on Organomercurial Compounds

Early Discoveries and Initial Scientific Characterization

The discovery of merbromin's properties is attributed to Hugh H. Young, a physician at Johns Hopkins Hospital, in 1918. wikipedia.orgwikidoc.org By 1920, its development had progressed to the point where it was presented at congresses. biobasedpress.eu This compound (B87015) was one of the early antiseptics developed that contained mercury. macsenlab.com Early research characterized it as an organic mercurial germicide and fluorescein (B123965) derivative. fda.gov Its synthesis involves combining dibromofluorescein (B1618816) with mercuric acetate (B1210297) and sodium hydroxide (B78521). wikipedia.org Initial studies explored its potential uses, including intravenous administration for treating genitourinary diseases, though it became most widely recognized for its topical applications. fda.gov The compound's distinctive red staining property, due to its fluorescein nature, was a readily apparent characteristic upon application. mfa.orgfda.gov

The early 20th century saw a significant interest in organomercury compounds, with this compound being an example of such research. Organomercurials, compounds where mercury is covalently bonded to at least one carbon atom, were synthesized for various purposes, including pharmacological applications. mdpi.comnih.gov Early work on organic mercury compounds in chemical research dates back to the mid-19th century, with the synthesis of dimethylmercury (B1214916) in 1850. mdpi.comillinois.edu

Paradigmatic Shifts in Chemical and Biological Research on Mercury-Containing Entities

The research landscape surrounding mercury-containing compounds, including organomercurials, has experienced significant shifts over time. While early research explored their potential in various applications, including medicine and agriculture, a growing understanding of mercury's toxicity led to a re-evaluation of their use. redalyc.orgmdpi.comillinois.edu

The toxicity of mercury compounds has been recognized for centuries. redalyc.orgillinois.edu Concerns regarding potential mercury poisoning associated with this compound led to its reclassification in some countries, effectively halting its widespread distribution. mfa.orgwikipedia.orgwikidoc.org This reflects a broader paradigmatic shift in chemical and biological research, moving towards a greater emphasis on safety and the search for less toxic alternatives. redalyc.orgwikipedia.orgfda.gov The evolution of drug therapeutics, influenced by factors such as scientific advancements, public health concerns, and regulatory changes, played a role in this shift. fda.gov

Research into organomercury compounds has also evolved in the context of organic synthesis, where they have been utilized in various reactions. mdpi.comslideshare.net However, their inherent toxicity and relatively low nucleophilicity have limited their widespread use compared to other organometallic reagents. mdpi.comslideshare.net

Global Trends in Academic Investigation of Fluorescein Derivatives and Organometallics

Academic investigation into fluorescein derivatives and organometallic compounds continues, albeit with evolving focuses. Fluorescein derivatives are widely studied for their photochemical properties and applications, particularly as dyes in various fields, including biological imaging. mdpi.comrsc.org Research in this area explores the synthesis of novel fluorescein derivatives with tailored properties. rsc.org

Organometallic chemistry, the study of compounds with a carbon-metal bond, remains an active area of research. slideshare.net While the focus on highly toxic organomercurials for broad applications has diminished, research continues into the fundamental chemistry of organometallic compounds and their potential in targeted applications, such as catalysis and the development of new materials. mdpi.comslideshare.netmdpi.com There is also renewed interest in exploring the association of metal ions with organic molecules for potential synergistic effects in areas like antimicrobial strategies, where metal complexes are being investigated. mdpi.commdpi.com

The investigation of mercury in the environment, particularly its speciation and transformation, including methylation and demethylation processes, represents a significant area of ongoing research, driven by environmental and health concerns. mdpi.comnih.gov This reflects a shift in focus from the direct application of bulk mercury compounds to understanding their environmental fate and impact.

While this compound's historical significance as an early organomercurial antiseptic and fluorescein derivative is acknowledged, current academic research trends in fluorescein derivatives and organometallics tend to focus on compounds with different properties and applications, often driven by the need for reduced toxicity and improved performance in specific scientific and industrial contexts.

Advanced Synthetic Methodologies and Chemical Transformations of Merbromin

Classical and Contemporary Synthetic Routes to Merbromin (B87015)

The primary methods for synthesizing this compound involve the reaction of dibromofluorescein (B1618816) with a mercury precursor.

Condensation Reactions of Dibromofluorescein with Mercury Precursors

The foundational method for this compound synthesis involves the condensation of dibromofluorescein with mercuric acetate (B1210297) in the presence of sodium hydroxide (B78521). wikipedia.orgvedantu.commacsenlab.com This reaction is described as proceeding via nucleophilic substitution, where the mercury(II) ion from mercuric acetate replaces hydrogen atoms in the dibromofluorescein structure. The process is typically conducted in aqueous ethanol (B145695) under alkaline conditions, which facilitates the formation of the disodium (B8443419) salt. An alternative method involves the direct action of mercuric acetate on sodium dibromofluorescein. wikipedia.orgsmolecule.commacsenlab.com

Optimized Reaction Parameters and Kinetic Analysis

Optimized reaction parameters for the classical synthesis route include maintaining the temperature between 50–60°C to enhance reaction kinetics without degrading heat-sensitive intermediates. The pH is typically adjusted to 9–10 using sodium hydroxide to stabilize the anionic form of the product. A 1:1 molar ratio of dibromofluorescein to mercuric acetate is recommended to ensure complete mercury incorporation.

Kinetic studies suggest that the rate-limiting step in this compound synthesis is the displacement of hydrogen by Hg²⁺. Kinetic analysis has revealed a second-order dependence on the concentrations of both dibromofluorescein and mercuric acetate, with an activation energy reported as 45.2 kJ/mol. The addition of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to accelerate the reaction rate, potentially enabling completion within a shorter timeframe.

Chemical Stability and Reactivity Profiles in Diverse Experimental Conditions

This compound is generally considered stable under recommended storage conditions, but it exhibits reactivity with certain classes of compounds. spectrumchemical.commedchemexpress.comoxfordlabfinechem.commedkoo.com It is reactive with oxidizing agents, acids, and alkaloid salts. spectrumchemical.commedchemexpress.comoxfordlabfinechem.com

Oxidation and Reduction Pathways

This compound can undergo oxidation under certain conditions, leading to the formation of various oxidation products. Reduction reactions are also possible, particularly in the presence of reducing agents, which can alter the oxidation state of the mercury atom. Common reagents cited in these reactions include hydrogen peroxide as an oxidizing agent and sodium borohydride (B1222165) as a reducing agent.

Substitution Reaction Dynamics

Substitution reactions can occur with this compound, involving the replacement of bromine atoms or other functional groups. The mercury-carbon bond is also a potential site for reaction. The anionic character of this compound limits its compatibility with acidic substances and most local anesthetics. wikipedia.orgvedantu.commacsenlab.com Mixing with such substances can lead to potentially hazardous reactions. vedantu.commacsenlab.com

Compatibility with Various Chemical Species in Research Media

This compound's anionic nature significantly influences its compatibility with other chemical species in research media. Due to this characteristic, it exhibits incompatibility with acidic substances wikipedia.orgsmolecule.com. Mixing this compound with alkaloid salts or most local anesthetics can lead to potentially hazardous reactions, including exothermic processes that may release toxic gases wikipedia.orgsmolecule.com. This necessitates careful consideration of media composition when incorporating this compound in research protocols to avoid adverse interactions smolecule.com. Studies have also investigated the interaction of this compound with proteins, specifically with free thiols in low molecular weight peptides and proteins like beta-lactoglobulin A (beta-LGA). These interactions can lead to the formation of mercury compound-protein adducts researchgate.netnih.gov. Research indicates that commercial this compound can be a heterogeneous mixture, and its interaction with proteins can vary depending on the presence of excess Hg²⁺ or precipitated Hg salts researchgate.netnih.gov. For instance, fresh preparations might favor the formation of Hg(II)-beta-LGA adducts, while aged samples with precipitated Hg salts may primarily yield Hg(this compound)(beta-LGA) adducts researchgate.netnih.gov. The peptide sequence containing a free thiol residue has been identified as a binding site for mercury species researchgate.netnih.gov.

Purification Techniques and Purity Assessment in Research-Grade Preparations

Achieving high purity is crucial for research-grade preparations of this compound. Several techniques are employed for both purification and purity assessment.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic methods are fundamental for separating and purifying compounds from complex mixtures based on their differential affinities for a stationary and a mobile phase chromtech.comlongdom.orgcolumn-chromatography.com. Column chromatography is a widely used technique for purifying organic substances and isolating active ingredients chromtech.comlongdom.org. Crude this compound can be purified using column chromatography with silica (B1680970) gel as the stationary phase and a methanol-chloroform mixture as the eluent .

High-Performance Liquid Chromatography (HPLC) is a more sophisticated form of column chromatography offering enhanced precision and efficiency, commonly used in the pharmaceutical industry for purifying drug substances and intermediates longdom.org. Analytical HPLC with UV detection at 520 nm is employed to confirm the purity of this compound preparations . This method allows for the separation and detection of this compound, enabling researchers to assess the presence of impurities.

Elemental Analysis for Mercury Content Determination (e.g., ICP-MS)

Given that this compound is an organomercuric compound, determining its mercury content and assessing residual mercury levels is a critical aspect of purity assessment for research-grade preparations fishersci.at. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful analytical technique widely used for quantifying elemental concentrations, including total mercury, in various samples ingeniatrics.comspectroscopyonline.com. ICP-MS can also be coupled with HPLC for mercury speciation analysis, providing information on individual mercury compounds ingeniatrics.com. This coupling is particularly valuable for understanding the forms of mercury present in a sample ingeniatrics.com. For this compound, ICP-MS is utilized to quantify residual mercury levels, with reported levels being less than 0.1 ppm in some purified preparations . While ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) is another technique for elemental analysis, ICP-MS generally offers lower detection limits for mercury, making it suitable for trace analysis required for high-purity assessment ingeniatrics.comspectroscopyonline.com.

Table 1: Summary of Purification and Analysis Techniques for this compound

| Technique | Application | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method (Example) | Analyte Information |

| Column Chromatography | Purification | Silica gel | Methanol-Chloroform | - | Bulk purification |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Separation | Various (e.g., C18) | Various Solvent Mixtures | UV (at 520 nm) | Purity confirmation, Separation of components |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Elemental Analysis | - | - | Mass Spectrometry | Total Mercury Content, Mercury Speciation (when coupled with HPLC) |

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Interaction Pathways

Merbromin's biological activity is closely linked to its interaction with key molecular targets within cells. As an organomercurial, the presence of mercury in its structure plays a significant role in these interactions.

Thiol Group Binding and Protein Inactivation Mechanisms

A primary mechanism by which This compound (B87015) exerts its effects is through binding to thiol (sulfhydryl) groups in proteins. Mercury ions have a high affinity for these groups, which are often found in cysteine residues within proteins patsnap.comnih.gov. The binding of mercury to thiol groups can disrupt the native structure and function of proteins, leading to their inactivation patsnap.comnih.gov. This interaction is considered a key factor in this compound's historical antimicrobial activity, as it can inactivate essential enzymes and proteins necessary for microbial metabolism and replication patsnap.com. The disruption of these cellular processes ultimately contributes to the inhibition of microbial growth and survival patsnap.com.

Enzyme Inhibition Dynamics

This compound has been shown to inhibit the activity of various enzymes. Its ability to bind to thiol groups is central to its enzyme inhibitory properties.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CLpro)

Recent studies have identified this compound as an inhibitor of viral proteases, notably the 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 researchgate.netnih.govselleckchem.comoutbreak.info. This enzyme is essential for the replication of SARS-CoV-2, making it a significant target for antiviral drug development researchgate.netnih.govnih.govdovepress.com. This compound has been found to strongly inhibit the proteolytic activity of 3CLpro, showing selectivity compared to other proteases like Trypsin and Papain researchgate.netnih.govnih.gov.

This compound has also shown inhibitory activity against the Zika virus (ZIKV) protease (ZIKVpro), contributing to its anti-ZIKV effects medchemexpress.comarctomsci.commedchemexpress.com.

Michaelis-Menten Kinetic Analysis

Kinetic analysis using the Michaelis-Menten model has revealed that this compound acts as a mixed-type inhibitor of SARS-CoV-2 3CLpro researchgate.netnih.govselleckchem.comnih.gov. This type of inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's substrate binding affinity (represented by KM) and its catalytic efficiency (represented by kcat) researchgate.netnih.govnih.gov. Studies have shown that this compound increases the apparent KM of 3CLpro while decreasing its kcat researchgate.netnih.govnih.govmedchemexpress.comclinisciences.com.

| Parameter | Without this compound | With this compound (0-10 µM) |

|---|---|---|

| KM (µM) | 9.02 | 14.28 |

| kcat (min⁻¹) | 1.45 | 0.63 |

Data derived from studies on this compound's inhibition of SARS-CoV-2 3CLpro researchgate.netnih.govmedchemexpress.comclinisciences.com.

Binding Site Characterization (e.g., Catalytic and Dimerization Sites)

Binding assays and molecular docking studies have indicated that SARS-CoV-2 3CLpro possesses two binding sites for this compound researchgate.netnih.govselleckchem.comnih.gov. This compound can bind directly to the catalytic site of 3CLpro, forming a hydrogen bond with the catalytic residue Cys145, which is crucial for the enzyme's proteolytic activity nih.gov. By binding to this site, this compound directly inhibits the catalytic action of 3CLpro nih.gov.

Furthermore, this compound can also bind to the interaction interface formed by the two monomers of the 3CLpro dimer nih.gov. The dimerization of 3CLpro is essential for its enzymatic activity dovepress.combiorxiv.org. By binding to the dimerization interface, this compound may modulate the formation or stability of the 3CLpro dimer, thereby contributing to its inhibitory effect nih.gov. The binding to distinct sites and the resulting dual mechanisms of inhibition may explain this compound's classification as a mixed-type inhibitor nih.gov.

Inhibition of Dual Specificity Phosphatases (e.g., DUSP5)

This compound has also been identified as an inhibitor of dual specificity phosphatases (DUSPs), which are important regulators of mitogen-activated protein kinases (MAPKs) nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Specifically, this compound has been shown to inhibit DUSP5 in vitro nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. DUSP5 is a nuclear dual-specificity phosphatase that interacts with and inactivates ERK1 and ERK2 researchgate.netresearchgate.net.

Studies on the inhibition of DUSP5 by this compound and its analogs suggest a time-dependent inhibition, with enzyme inhibition increasing over time nih.govnih.govresearchgate.net. This time-dependent inhibition fits a slow-binding model of irreversible enzyme inactivation nih.govnih.govresearchgate.net. The inhibitory potency of this compound on DUSP5 was diminished in the presence of dithiothreitol (B142953) (DTT), a reducing agent, suggesting that the inhibition involves reactivity with thiol groups on the enzyme nih.govnih.govresearchgate.net.

| Inhibitor | Time Dependence | Effect of DTT | Suggested Mechanism |

|---|---|---|---|

| This compound | Time-dependent | Diminished | Thiol reactivity |

| Eosin (B541160) Y | Time-dependent | Diminished | Thiol reactivity |

| Erythrosin B | Little | Less sensitive | - |

| Rose Bengal | Little | Less sensitive | - |

Summary of inhibition characteristics of this compound and analogs on DUSP5 nih.govnih.govresearchgate.net.

The inhibition of DUSP5 by this compound appears to involve an irreversible inactivation mechanism nih.govnih.govresearchgate.net. Reaction progress curve data for this compound inhibition of DUSP5 in the absence of DTT best fit a two-step irreversible inactivation mechanism, involving initial reversible binding followed by irreversible complex formation. nih.gov

Nucleic Acid Interactions and Intercalation Mechanisms (e.g., Calf Thymus DNA)

Investigations into the interaction of this compound with DNA, particularly calf thymus DNA (CT-DNA), suggest potential binding modes, including intercalation. Computational simulations exploring the interaction of mercurochrome with a DNA octamer, specifically d(GAAGCTTC)₂, an oft-repeated sequence in CT-DNA, propose that this compound can act as an intercalating agent. This suggested intercalation involves the participation of hydrogen bonds with guanine (B1146940) and cytosine bases. researchgate.net Experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and gel electrophoresis have been employed to validate these computational findings regarding mercurochrome's interaction with CT-DNA. researchgate.net

While some studies on small molecule-DNA interactions utilize techniques like UV-visible spectroscopy and viscosity measurements to infer binding modes like intercalation, characterized by phenomena such as hypochromism and bathochromic shifts in absorption spectra or changes in viscosity, the specific details regarding this compound's quantitative binding parameters or direct evidence of intercalation with CT-DNA from these experimental methods require careful consideration of the cited research. plos.orgbrieflands.compsu.edu

Photophysical and Photochemical Properties in Complex Systems

This compound exhibits notable photophysical and photochemical properties, particularly when studied in complex environments such as reverse micelles. These properties are crucial for understanding its behavior under light exposure and in heterogeneous biological systems.

This compound's fluorescence is known to be quenched by various substances, a property that has been utilized in analytical methods. Studies have shown that this compound fluorescence can be quenched by compounds like silymarin (B1681676), dapoxetine (B195078) HCl, and dosulepin (B10770134) HCl. researchgate.nettandfonline.comnih.gov This quenching effect forms the basis for spectrofluorimetric methods developed for the determination of these substances. researchgate.nettandfonline.comnih.gov The mechanism of fluorescence quenching can involve static processes, such as the formation of a complex between this compound and the quencher molecule. tandfonline.comresearchgate.net Stern-Volmer plots, which illustrate the relationship between fluorescence intensity and quencher concentration, can provide information about the quenching mechanism and efficiency. researchgate.netsbq.org.br

| Quencher | Method Used | Observation | Reference |

|---|---|---|---|

| Silymarin | Spectrofluorimetry | Fluorescence quenching of this compound | researchgate.nettandfonline.com |

| Dapoxetine HCl | Spectrofluorimetry | Quantitative quenching of this compound fluorescence | nih.gov |

| Dosulepin HCl | Spectrofluorimetry | Quantitative quenching of this compound fluorescence | nih.gov |

| Amino acids | Fluorescence spectroscopy | Decrease in this compound fluorescence intensity | sbq.org.br |

| PAMAM dendrimers | Fluorescence spectroscopy | Slight quenching, downward curvature in Stern-Volmer plots | researchgate.net |

This compound functions as an efficient photosensitizer for the generation of singlet oxygen (¹O₂). sbq.org.brnih.govresearchgate.net This process, classified as a Type II photo-oxygenation, involves the transfer of energy from the excited triplet state of this compound to molecular oxygen, resulting in the formation of singlet oxygen. nih.govrsc.org Studies using various oxygen acceptors, such as 2-methyl-2-butene, (+)-limonene, (+)-alpha-pinene, alpha,alpha'-dimethylstilbenes, and (--)-L-methionine, have demonstrated this compound's ability to sensitize their photo-oxygenation. nih.gov The quantum yield of singlet oxygen formation by this compound has been estimated in different solvents, with a value of approximately 0.1 reported in methanol. nih.govdntb.gov.ua While this compound is effective in generating singlet oxygen, Type I photo-oxygenation processes are considered negligible. nih.gov

| Property | Value (in Methanol) | Reference |

|---|---|---|

| Quantum yield of singlet oxygen formation | ~0.1 | nih.gov |

The photophysical properties of this compound have been investigated in reverse micellar systems, such as those formed with sodium 1,4-bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) and benzylhexadecyldimethylammonium chloride (BHDC). researchgate.netresearchgate.netconicet.gov.ar In these microheterogeneous environments, both the absorption and emission spectra of this compound exhibit a red shift compared to homogeneous aqueous solutions. researchgate.netresearchgate.net This spectral shift suggests that this compound is localized at the interface of the reverse micelles. researchgate.netresearchgate.netconicet.gov.ar The nature of the surfactant and the water content within the reverse micelles influence the dye's localization and photophysical behavior. In BHDC reverse micelles, due to the positive charge at the interface, the negatively charged this compound remains anchored to the interface regardless of water content. conicet.gov.ar In contrast, in AOT reverse micelles with a negative interface, the photophysical properties tend towards those in homogeneous water as the water content increases. conicet.gov.ar Confinement within reverse micelles can also affect the triplet state properties of this compound, with the triplet state potentially exhibiting a longer lifetime compared to homogeneous solvents due to reduced auto-quenching. conicet.gov.ar

Singlet Oxygen Formation and Photosensitization

Cellular Response Mechanisms in Model Systems (In Vitro)

Studies using in vitro model systems have provided insights into how this compound affects cellular processes, particularly in microorganisms.

Studies on Microbial Cellular Metabolism Disruption

This compound's antimicrobial activity is primarily attributed to the disruption of microbial cellular metabolism. The mercury component of this compound plays a key role in this process by binding to thiol groups present in microbial proteins and enzymes. patsnap.combritannica.com This binding leads to the inactivation of essential enzymes necessary for various cellular processes, including metabolism and replication, ultimately inhibiting microbial growth and leading to cell death. patsnap.com In vitro screening studies have indicated this compound's effectiveness against certain multidrug-resistant and extensively drug-resistant bacteria, such as carbapenem-resistant Acinetobacter baumannii. mdpi.com While this compound's mechanism involves mercury-mediated protein denaturation, the bromine component may also contribute to its broad-spectrum antimicrobial effects by interfering with cell membranes and biochemical pathways. patsnap.com

| Mechanism of Action | Key Component | Cellular Target(s) | Outcome in Microorganisms | Reference |

|---|---|---|---|---|

| Disruption of microbial metabolism | Mercury | Thiol groups in proteins and enzymes | Enzyme inactivation, inhibition of growth, cell death | patsnap.combritannica.com |

| Interference with cell membranes | Bromine | Microbial cell membranes, biochemical pathways | Microbial inhibition | patsnap.com |

Antiviral Mechanisms in Cell Culture (e.g., HCMV, ZIKV)

Research in cell culture has explored this compound's antiviral effects, with a notable focus on Human Cytomegalovirus (HCMV). Studies have indicated that this compound inhibits HCMV infection by interfering with the viral nuclear egress mechanism. mdpi.comnih.gov This process is crucial for the migration of newly formed viral capsids from the nucleus to the cytoplasm. The core of the HCMV nuclear egress complex (NEC) is formed by the interaction of viral proteins pUL50 and pUL53. nih.govmdpi.com this compound has been shown to disrupt the interaction between pUL50 and pUL53, thereby inhibiting the formation of the core NEC at the nuclear rim. mdpi.comnih.govmdpi.commdpi.com This inhibitory effect on the pUL50-pUL53 interaction in vitro translates into antiviral activity in cell-based assays, reducing intracellular HCMV replication and plaque formation in human foreskin fibroblast (HFF) cells. nih.govmdpi.com

This compound's antiviral activity against HCMV has been demonstrated across different HCMV strains (e.g., AD169, TB40 UL32-GFP, TB40E) and in various human cell types (e.g., MRC-5, ARPE-19, HFF). nih.govmdpi.com The compound has been shown to dose-dependently reduce the count of cytoplasmic viral assembly complexes (cVACs), which correlates with the efficiency of viral nuclear egress. nih.govmdpi.com

Quantitative data from cell culture studies highlight this compound's potency against HCMV. The half-maximal effective concentration (EC₅₀) for inhibiting HCMV replication in HFF cells has been reported in the low micromolar range. mdpi.comnih.govmdpi.com For instance, EC₅₀ values of 1.0 ± 0.4 µM in a plaque reduction assay, 6.6 ± 0.4 µM in a virus yield assay, and 2.1 ± 1.1 µM in a genome-specific qPCR assay have been observed for HCMV AD169 in HFF cells. nih.govmdpi.com The average antiviral EC₅₀ value across different experimental settings was calculated as 3.2 ± 0.6 µM. mdpi.com

While the search results primarily detail this compound's activity against HCMV, one study also identified this compound as a potent inhibitor of the SARS-CoV-2 3CLprotease (3CLpro) in vitro, suggesting potential broader antiviral mechanisms beyond herpesviruses. researchgate.netnih.gov this compound was found to be a mixed-type inhibitor of 3CLpro, binding to both catalytic (Cys145) and dimerization sites. researchgate.netnih.gov

Data from HCMV cell culture studies can be summarized as follows:

| Cell Type | HCMV Strain | Assay Type | EC₅₀ (µM) |

| HFF | AD169 | Plaque Reduction | 1.0 ± 0.4 |

| HFF | AD169 | Virus Yield | 6.6 ± 0.4 |

| HFF | AD169 | qPCR | 2.1 ± 1.1 |

| HFF | Various | NEC Assembly Inhibition | 1.25 - 10 (dose-dependent reduction) mdpi.commdpi.com |

| MRC-5, ARPE-19, HFF | TB40 UL32-GFP, TB40E, AD169 | cVAC Reduction | Dose-dependent reduction nih.govmdpi.com |

Information specifically on this compound's antiviral mechanisms against Zika Virus (ZIKV) in cell culture was not prominently found in the provided search results.

Comparative Cellular Studies with Related Chemical Structures

Comparative studies involving this compound and chemically related structures, particularly other organomercurial compounds, have been conducted to understand the specificity of its cellular effects. Research indicates that this compound's inhibitory effect on the HCMV pUL50-pUL53 interaction is both compound- and target-specific. nih.govmdpi.comnih.gov This specificity was highlighted by the observation that other mercury-organic compounds tested did not show the same inhibitory effect on this particular protein-protein interaction. nih.govmdpi.com For example, a study comparing this compound with Thimerosal and Mersalyl in their effect on the HCMV pUL50-pUL53 interaction showed that only this compound significantly inhibited this interaction. mdpi.com

While Thimerosal also functions as a broad-spectrum preservative and antiseptic through mercury-thiol interactions, it lacks the antiviral specificity observed with this compound against the HCMV nuclear egress complex. mdpi.com This suggests that the specific chemical structure of this compound, beyond just the presence of mercury, plays a crucial role in its targeted inhibition of the pUL50-pUL53 interaction.

Another comparative aspect arises from studies identifying this compound as an inhibitor of SARS-CoV-2 3CLpro. researchgate.netnih.gov In this context, this compound's activity was compared to other proteases like Trypsin and Papain, showing selective inhibition of 3CLpro with minimal interaction with the other proteases. researchgate.netnih.gov This further supports the idea of target specificity in this compound's molecular interactions.

Comparative data on the inhibition of HCMV pUL50-pUL53 interaction can be summarized as follows:

| Compound | Effect on HCMV pUL50-pUL53 Interaction |

| This compound | Inhibitory |

| Thimerosal | No significant inhibition |

| Mersalyl | No significant inhibition |

(Note: This table is based on findings indicating that this compound specifically inhibits the interaction while other tested mercury-organic compounds did not. mdpi.com)

In Vitro Antimicrobial Research Perspectives

Spectrum of Activity Against Various Microbial Strains (In Vitro)

In vitro studies have investigated the effectiveness of Merbromin (B87015) against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used in these studies, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Efficacy Against Gram-Positive Bacteria (e.g., MRSA, Staphylococcus aureus)

This compound has demonstrated efficacy against Gram-positive bacteria in in vitro settings. Studies have reported MIC values for Gram-positive bacteria ranging from 0.5 to 64 µg/ml. karger.com Specifically, this compound has been found to be effective against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govwits.ac.za One study noted synergy when this compound was combined with Betadine® against Staphylococcus aureus strains, with fractional inhibitory concentration (FIC) values ranging from 0.05 to 0.48. wits.ac.zaoup.com

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)

The in vitro spectrum of activity of this compound also extends to Gram-negative bacteria, although often at higher concentrations compared to Gram-positive strains. Reported MIC values for Gram-negative bacteria range from 1 to 500 µg/ml. karger.com While some studies indicate effectiveness against Escherichia coli and Klebsiella pneumoniae, other Gram-negative bacteria like Proteus and Pseudomonas spp. have shown higher resistance, with MIC values potentially reaching 800–1,600 µg/ml in vitro. karger.com Serratia marcescens has also demonstrated high resistance, with MIC values up to 20 mg/ml in some in vitro investigations. karger.com

Here is a summary of in vitro efficacy data against various microbial strains:

| Microbial Group | Examples | In Vitro MIC Range (µg/ml) | Notes | Source |

| Gram-Positive Bacteria | Staphylococcus aureus, MRSA | 0.5 – 64 | Effective against S. aureus, including MRSA; synergy with Betadine®. | karger.comnih.govwits.ac.zaoup.com |

| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae | 1 – 500 | Higher resistance observed in Proteus, Pseudomonas, S. marcescens. | karger.com |

| Proteus spp. | - | 800 – 1600 | Higher resistance in vitro. | karger.com |

| Pseudomonas spp. | - | 800 – 1600 | Higher resistance in vitro. | karger.com |

| Serratia marcescens | - | Up to 20,000 (20 mg/ml) | High resistance in vitro. | karger.com |

| Candida albicans | - | 20 | MIC value reported. | karger.com |

| Aspergillus niger | - | 200 | MIC value reported. | karger.com |

Mechanisms of Microbial Resistance Development (In Vitro)

The development of microbial resistance to antimicrobial agents is a significant concern. While the specific mechanisms of in vitro resistance development to this compound are not as extensively documented as for some conventional antibiotics, general mechanisms of resistance to biocides and metal compounds can provide insight. Bacteria can develop resistance through various mechanisms, including efflux pumps that expel the antimicrobial agent, changes in cell membrane permeability, and the formation of biofilms. europa.eu Resistance to mercury compounds, including this compound, has been observed, and mechanisms for resistance to mercury and cadmium in Staphylococcus aureus have been studied. asm.org The selective stress exerted by biocides can favor bacteria expressing resistance mechanisms and facilitate their dissemination. europa.eu

Comparative Analyses of Antimicrobial Actions with Other Agents (In Vitro)

In vitro studies have compared the antimicrobial activity of this compound with other antiseptic and antimicrobial agents. In a screening of FDA-approved drugs against multidrug-resistant bacteria, this compound was identified as one of the effective antiseptics against carbapenem-resistant Acinetobacter baumannii. nih.gov Other effective antiseptics in this screening included triclosan (B1682465) and chlorhexidine. nih.gov

Comparisons with other medicinal dyes and antiseptics have also been conducted in vitro. One study evaluating the interactive effects of medicinal dyes with conventional antimicrobials against skin pathogens included this compound (referred to as Mercurochrome). wits.ac.zaoup.com This study found that the combination of Mercurochrome and Betadine® showed synergy against Staphylococcus aureus strains in vitro. wits.ac.zaoup.com

While this compound has shown in vitro activity against bacteria, some older studies suggested limited direct bactericidal action at certain concentrations against organisms like Staphylococcus, Streptococcus, and B. coli after short exposure times compared to other agents like gentian violet. uoregon.edu However, more recent screenings have identified its effectiveness against specific resistant strains in vitro. nih.gov

This compound has also been identified as a potent and selective inhibitor of the 3-chyomotrypsin like protease (3CLpro) of SARS-CoV-2 in in vitro studies. researchgate.netnih.gov Michaelis-Menten kinetic analysis indicated that this compound is a mixed-type inhibitor of 3CLpro, affecting both the enzyme's affinity for its substrate and its catalytic efficiency. researchgate.netnih.gov Binding assays and molecular docking studies suggested that this compound has two binding sites on 3CLpro. researchgate.netnih.gov This in vitro finding highlights a potential antiviral mechanism distinct from its antibacterial properties.

Environmental Chemistry, Fate, and Ecotoxicological Impact Assessments

Environmental Release and Distribution Pathways of Organomercurials

Organomercurials can enter the environment through various anthropogenic activities, including industrial waste, agricultural runoff, and the disposal of products containing mercury. ontosight.ai Although Merbromin's use as an antiseptic has decreased in some regions, historical or ongoing use and disposal can contribute to its presence in wastewater and potentially other environmental compartments. Once released, organomercurials can be distributed through different pathways in the environment. Mercury from point sources like mining and industrial activities enters the atmosphere and is then deposited onto soil and water surfaces. researchgate.net

Biotransformation and Degradation Pathways in Environmental Matrices

Mercury compounds, including organomercurials, can undergo biotransformation in the environment. The most significant natural process involving mercury is the methylation of inorganic mercury (Hg²⁺) by microorganisms, primarily bacteria, in anaerobic aquatic environments like sediments and wetlands. researchgate.netnih.govrsc.org This process leads to the formation of monomethylmercury (MMHg), a highly toxic form that readily bioaccumulates. researchgate.netnih.gov While This compound (B87015) is an organomercurial, its specific biotransformation pathways in environmental matrices would involve the cleavage of the carbon-mercury bond. Some bacteria possess the mer operon system, which includes the enzyme organomercurial lyase (MerB) that cleaves the C-Hg bond, releasing inorganic mercury (Hg²⁺), and mercuric reductase (MerA) which reduces Hg²⁺ to less toxic elemental mercury (Hg⁰) that can volatilize. ethz.chresearchgate.netnih.gov This microbial activity serves as a detoxification mechanism in polluted environments. researchgate.netnih.gov this compound can also undergo chemical reactions such as oxidation, reduction, and substitution under certain environmental conditions.

Ecotoxicological Impact on Non-Human Organisms (In Vitro and Model Systems)

Mercury compounds, including organomercurials, are known to be toxic to aquatic organisms. fishersci.atlobachemie.com The toxicity of mercury is related to its ability to bind to sulfhydryl groups in proteins, disrupting enzyme systems in various organs. ethz.ch Methylmercury (B97897), a common environmental organomercurial, is particularly concerning due to its biomagnification potential in the food chain, reaching high concentrations in predatory fish. researchgate.netnih.gov Studies on the ecotoxicological impact of this compound specifically on non-human organisms or in model systems are less extensively documented in the provided search results compared to general mercury or methylmercury toxicity. However, as a mercury-containing compound, this compound is expected to exhibit ecotoxicological effects related to its mercury content. This compound is considered very toxic to aquatic life with long-lasting effects. fishersci.atlobachemie.comcdhfinechemical.com Research has indicated that compounds like this compound are considered organic pollutants, and studies on their removal from environments are crucial due to their potential toxicity and persistence in ecosystems. mdpi.comresearchgate.net

Remediation Strategies for Environmental Contamination by Mercury Compounds

Addressing mercury contamination in the environment, including that from organomercurials like this compound, requires effective remediation strategies. Various physical, chemical, and biological methods have been explored for the removal of mercury from contaminated soil and water. researchgate.net

Adsorption and Filtration Technologies

Adsorption is a commonly used water treatment method for mercury removal, offering advantages such as no sludge production, selectivity for heavy metals, and versatility in media selection. netsolwater.com In this process, dissolved contaminant molecules attach to the surface of an adsorbent material as the liquid passes through a bed. netsolwater.com Adsorption can effectively reduce concentrations of inorganic mercury in groundwater and wastewater, sometimes below 2 µg/L. clu-in.orgsamcotech.com It can be used as a primary treatment or a polishing step. clu-in.org Membrane filtration, such as reverse osmosis, is another physical separation method that uses semi-permeable membranes to block larger molecules and particles, including mercury compounds, from passing through. netsolwater.com While effective, membrane filtration can produce a larger volume of residuals compared to other methods. clu-in.org Metal-organic frameworks (MOFs) have also shown potential as adsorbents for removing contaminants like this compound from wastewater. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are promising techniques for the degradation of persistent contaminants, including mercury compounds, in water. researchgate.netmdpi.com AOPs generate highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules. researchgate.netmdpi.com While the search results specifically mention the application of AOPs for the removal of mercury from aqueous solutions, detailed studies focusing solely on the AOP degradation of this compound were not prominently featured. However, the principle of using strong oxidizing agents to break down organic pollutants containing mercury is applicable. Some studies have explored the use of photocatalytic degradation with materials like dye-modified ZnO and TiO₂ for the removal of pollutants like phenol (B47542) in the presence of this compound, indicating the potential for degradation processes involving the compound, although the focus was on the catalyst's performance rather than this compound's degradation pathways.

Advanced Analytical and Bioanalytical Methodologies Utilizing Merbromin

Development of Spectroscopic Methods for Analytes Detection

Spectroscopic methods play a significant role in analytical chemistry for identifying and quantifying substances based on their interaction with electromagnetic radiation. Merbromin (B87015) has been employed in the development of such methods due to its distinct spectral characteristics.

Spectrophotometric and Spectrofluorimetric Assays

Spectrophotometry and spectrofluorimetry are widely used techniques for quantitative analysis. medicallabnotes.comekb.eg this compound has been utilized as a reagent in both spectrophotometric and spectrofluorimetric assays for the determination of various pharmaceutical compounds. These methods often rely on the formation of a binary complex between the analyte and this compound, which results in a measurable change in absorbance or fluorescence. researchgate.netresearchgate.netnih.govnih.gov

For instance, spectrophotometric methods utilizing this compound have been developed for the determination of compounds like daclatasvir (B1663022) dihydrochloride (B599025), with measurements taken at a maximum absorbance of 544 nm when a binary complex is formed at pH 4.1. researchgate.netnih.gov Another application involves the spectrophotometric estimation of dexlansoprazole (B1670344), where a complex formed with this compound at pH 3.7 is measured at 557 nm. researchgate.netnih.govafricaresearchconnects.com Similarly, spectrophotometric methods have been reported for dapoxetine (B195078) HCl and dosulepin (B10770134) HCl, based on binary complex formation with this compound in acetate (B1210297) buffer (pH 3.5) with maximum absorbance at 557 nm. researchgate.netnih.gov

Spectrofluorimetric methods using this compound typically exploit the quenching effect of the analyte on this compound's native fluorescence. researchgate.netresearchgate.netnih.govnih.govresearchgate.net For example, the spectrofluorimetric determination of daclatasvir dihydrochloride relies on its quenching effect on this compound's fluorescence strength at an emission wavelength of 545 nm. researchgate.netnih.gov Dexlansoprazole has also been determined spectrofluorimetrically by measuring the quenching of this compound's fluorescence at 538 nm after excitation at 300 nm. researchgate.netnih.govafricaresearchconnects.com The quenching phenomenon has also been applied to the assay of silymarin (B1681676) and omeprazole (B731) using this compound fluorescence quenching. researchgate.net

These spectroscopic methods demonstrate linearity over specific concentration ranges and exhibit varying detection and quantitation limits depending on the analyte and the specific method parameters.

Here is a table summarizing some reported spectrophotometric and spectrofluorimetric applications of this compound:

| Analyte | Method | pH | Wavelength (nm) | Linear Range (μg/mL) | Detection Limit (μg/mL) | Citation |

| Daclatasvir dihydrochloride | Spectrophotometric | 4.1 | 544 | 2.5–15.0 | 0.45 | researchgate.netnih.gov |

| Daclatasvir dihydrochloride | Spectrofluorimetric | 4.1 | 545 (Emission) | 0.2–1.6 | 0.046 | researchgate.netnih.gov |

| Dexlansoprazole | Spectrophotometric | 3.7 | 557 | 25–55 | 1.15 | researchgate.netnih.govafricaresearchconnects.com |

| Dexlansoprazole | Spectrofluorimetric | 3.7 | 300/538 | 20–45 | 1.13 | researchgate.netnih.govafricaresearchconnects.com |

| Dapoxetine HCl | Spectrophotometric | 3.5 | 557 | 2.0–20.0 | 0.23 | researchgate.netnih.gov |

| Dapoxetine HCl | Spectrofluorimetric | 3.5 | 470/538 | 0.5–10.0 | 0.17 | researchgate.netnih.gov |

| Dosulepin HCl | Spectrophotometric | 3.5 | 557 | 2.0–24.0 | 0.41 | researchgate.netnih.gov |

| Dosulepin HCl | Spectrofluorimetric | 3.5 | 470/538 | 0.4–10.0 | 0.12 | researchgate.netnih.gov |

| Omeprazole | Spectrofluorimetric | 3.6 | 518/540 | 0.2–10.0 | 0.07 | researchgate.net |

| Silymarin | Spectrofluorimetric | - | - | Linear calibration graphs | - | researchgate.net |

Resonance Rayleigh Scattering (RRS) Applications

Resonance Rayleigh Scattering (RRS) is a sensitive light scattering technique that has gained prominence in analytical chemistry, particularly for the determination of trace substances. scienceopen.comnih.gov this compound has been employed in RRS applications, where the interaction between this compound and the analyte leads to an enhancement or change in the RRS signal. researchgate.netresearchgate.netnih.gov

For example, an RRS approach utilizing this compound has been developed for the quantitation of daclatasvir dihydrochloride, based on the augmentation in the this compound RRS spectrum at 363 nm upon the addition of the analyte. researchgate.netnih.gov This method, along with spectrophotometry and spectrofluorimetry, has been applied to the analysis of daclatasvir dihydrochloride in binary mixtures and commercial tablets. researchgate.netnih.gov

RRS methods are often characterized by their sensitivity and can offer low detection limits for target analytes. scienceopen.comnih.gov The application of this compound in RRS techniques expands the range of analytical tools available for the determination of various compounds.

This compound as a Probe in Quantitative Chemical Analysis

This compound's ability to interact with various organic and inorganic species, resulting in detectable spectroscopic changes, positions it as a useful probe in quantitative chemical analysis. researchgate.netresearchgate.netresearchgate.net By monitoring these changes, the concentration of the analyte can be accurately determined.

Assay of Pharmaceutical Ingredients in Complex Mixtures

A significant application of this compound in analytical chemistry is the assay of active pharmaceutical ingredients (APIs) in various formulations, including complex mixtures and dosage forms. researchgate.netresearchgate.netnih.govnih.govnih.govafricaresearchconnects.comresearchgate.net The spectroscopic methods discussed earlier, particularly spectrophotometry and spectrofluorimetry, have been successfully applied for this purpose.

These methods offer advantages such as simplicity, sensitivity, and cost-effectiveness, making them suitable for routine quality control in the pharmaceutical industry. researchgate.netresearchgate.netnih.govnih.govnih.govafricaresearchconnects.comresearchgate.net They have been validated according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure their accuracy and reliability. researchgate.netnih.gov

Examples of pharmaceutical ingredients assayed using this compound-based methods include daclatasvir dihydrochloride in tablets, dexlansoprazole in capsules, dapoxetine HCl and dosulepin HCl in commercial tablets and capsules, silymarin in its natural source and pharmaceutical formulations, and omeprazole in dosage forms. researchgate.netresearchgate.netnih.govnih.govnih.govafricaresearchconnects.comresearchgate.net These applications demonstrate the versatility of this compound as an analytical probe for the quantification of APIs in various matrices.

Chromatographic Techniques for Trace Analysis and Purity Control

While spectroscopic methods are prominent, chromatographic techniques are also essential for trace analysis and purity control of chemical compounds. Although the provided search results primarily highlight spectroscopic applications of this compound as a probe, this compound itself, as a chemical compound, would be subject to analysis by chromatographic methods for purity assessment and the detection of impurities. macsenlab.com Standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed in the pharmaceutical industry for such purposes, ensuring the quality and purity of raw materials and finished products. researchgate.net The determination of this compound's own purity, including the content of elements like bromine and mercury, can be performed using various analytical methods, which may include titrimetric or other quantitative techniques. macsenlab.comnihs.go.jp

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking simulations are a widely used computational technique to predict the preferred binding orientation of a ligand with a receptor and estimate the binding affinity mdpi.comresearchgate.net. This method involves algorithms that explore different poses of the ligand within the target's binding site and score them based on potential interaction energies mdpi.com.

Recent studies have utilized molecular docking to explore the interaction of Merbromin (B87015) with biological targets. For instance, molecular docking simulations were performed to investigate the binding of this compound to the SARS-CoV-2 3-chymotrypsin like protease (3CLpro), a key enzyme in viral replication researchgate.net. These simulations suggested that this compound possesses two distinct binding sites on the 3CLpro enzyme researchgate.net. The findings from these docking studies, combined with binding assays, indicated that this compound acts as a selective inhibitor of 3CLpro compared to other proteases like Protease K, Trypsin, and Papain researchgate.net.

Molecular docking has also been applied to study the interaction of this compound (referred to as mercurochrome) with double helical mammalian DNA. Using a computational simulation approach with a DNA octamer d(GAAGCTTC)2 as the target, docking studies suggested that mercurochrome may act as an intercalating agent, forming hydrogen bonds with guanine (B1146940) and cytosine bases researchgate.net.

These docking studies provide valuable predictions regarding the potential interaction sites and modes of binding for this compound with biological macromolecules, offering a basis for further investigation into its molecular mechanisms.

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are essential tools for determining the structural, electronic, and energetic properties of molecules based on the principles of quantum mechanics aps.orgrutgers.eduarxiv.org. These calculations can provide detailed information about molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and spectroscopic properties bsu.byresearchgate.net.

While specific detailed quantum chemical studies focused solely on this compound were not extensively found in the search results, the application of these methods to similar complex organic and organometallic compounds is well-established aps.orgrutgers.eduarxiv.orgbsu.byresearchgate.net. Methods such as Density Functional Theory (DFT) and semiempirical methods are commonly used to calculate optimized geometries, electronic absorption spectra, total energy, and heat of formation bsu.byresearchgate.net.

Properties that can be investigated for this compound using quantum chemical calculations include:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

Electronic Structure: Analyzing the distribution of electrons within the molecule, including atomic charges and dipole moments.

Frontier Molecular Orbitals (HOMO-LUMO): Calculating the energies and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which are important for understanding reactivity and electronic transitions bsu.byresearchgate.net.

Electrostatic Potential Maps: Visualizing the charge distribution and identifying regions prone to electrophilic or nucleophilic attack rutgers.edu.

Spectroscopic Properties: Predicting UV-Vis absorption spectra based on electronic transitions bsu.byresearchgate.net.

Molecular Dynamics Simulations of Binding and Conformational Changes

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, allowing researchers to observe atomic motions and conformational changes researchgate.netnih.govnih.govmdpi.comresearchgate.netmdpi.com. MD simulations provide a dynamic perspective on molecular interactions, complementing the static view offered by molecular docking researchgate.net.

Following molecular docking studies of this compound with SARS-CoV-2 3CLpro, molecular dynamics simulations were performed on the resulting complexes researchgate.net. These simulations allow for the study of the stability of the protein-ligand interaction over time and can reveal how the binding of this compound affects the conformation of the enzyme researchgate.netnih.govnih.govmdpi.comresearchgate.netmdpi.com.

MD simulations can provide insights into:

Binding Stability: Assessing the persistence of the interactions identified through docking over a simulation period.

Conformational Changes: Observing how the protein and ligand change their shapes upon binding nih.govmdpi.commdpi.com.

Interaction Energies: Calculating detailed interaction energies (e.g., van der Waals, electrostatic, hydrogen bonding) throughout the simulation mdpi.com.

Water and Ion Effects: Including the explicit presence of solvent and ions to provide a more realistic environment for the interaction researchgate.net.

In the context of this compound's interaction with DNA, MD simulations were used to further investigate the proposed intercalation mechanism, providing dynamic evidence for how mercurochrome interacts with the DNA structure over time researchgate.net.

By simulating the dynamic behavior of this compound in complex with its targets, MD simulations offer a more comprehensive understanding of the binding process and the resulting structural effects.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate chemical structure with biological activity mdpi.comnih.gov. Computational approaches play a significant role in modern SAR analysis, enabling the prediction of activity based on molecular descriptors and the identification of key structural features responsible for observed effects mdpi.comnih.gov.

While explicit computational SAR studies focused on a series of this compound analogues were not detailed in the search results, the identification of this compound as an inhibitor of SARS-CoV-2 3CLpro through high-throughput screening and subsequent computational analysis researchgate.net provides a basis for such studies. The finding that this compound is a selective inhibitor and could serve as a "scaffold to design effective inhibitors" researchgate.net directly relates to the principles of SAR.

Computational SAR approaches that could be applied to this compound and its potential derivatives include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate molecular properties (calculated descriptors) to biological activity (e.g., inhibitory potency) mdpi.com.

Ligand-Based Drug Design: Using the structure of this compound to search for similar compounds with potentially improved activity or properties.

Structure-Based Drug Design: Utilizing the structural information from docking and MD simulations of this compound bound to a target (like 3CLpro) to design new molecules that fit the binding site more effectively and have stronger interactions.

Molecular Descriptors and Fingerprints: Calculating various numerical descriptors and structural fingerprints to characterize this compound and its analogues for use in predictive models mdpi.com.

Computational SAR studies starting from the this compound scaffold could involve synthesizing or virtually designing molecules with modifications to the dibromofluorescein (B1618816) or mercurial moieties and then using computational methods to predict their activity against targets like 3CLpro. This iterative process can guide the synthesis and testing of new compounds with enhanced properties.

Non Clinical Applications in Scientific Research and Industry

Merbromin (B87015) as a Biological Staining Agent for Microscopic Analysis

This compound has been employed as a biological dye for staining samples in experimental biology and for marking tissue margins vedantu.commacsenlab.com. It serves as a general-purpose stain for animal tissue and bacteria, known for its quick action okstate.edu. This compound stains tissues red, with the intensity varying based on the concentration of the solution and the type of tissue being stained okstate.edu.

In microscopic analysis, this compound can be used to examine structural components in visible light, fluorescence, or electron microscopy nih.gov. When applied to tissues and tissue sections, such as bone marrow from rats, this compound can provide electron opacity to structures like eosinophilic granules from leukocytes and chromatin masses after fixation and embedding nih.gov. These stained structures also exhibit a yellowish-green fluorescence under excitation with violet-blue or blue light nih.gov. An additional treatment of sections with an alkaline hydroalcoholic solution of this compound can enhance visualization under bright-field illumination and improve contrast in electron microscopy nih.gov. This dual capability allows for the examination of specific cell components using a single compound that offers staining, fluorescence, and electron microscopic contrasting properties simultaneously nih.gov.

This compound has been considered superior to eosin (B541160) as a blood stain, as it effectively stains and differentiates both white and red blood cells okstate.edu. The nuclei of leukocytes stain darker than red corpuscles, and the cytoplasm stains pink okstate.edu. While this compound alone can provide fair nuclear differentiation, it can also be used effectively with counter-stains such as methyl green and gentian violet okstate.edu. A technique for double staining involves using the counter-stain first, followed by this compound okstate.edu. For example, a technique using methyl green followed by a 1% this compound solution has been described for staining okstate.edu.

Industrial Dye Penetrant Inspection for Material Science

This compound solution is utilized as a metal dye in industrial dye penetrant inspection (DPI) to detect metal fractures vedantu.commacsenlab.commecuricome.com. Dye penetrant inspection is a non-destructive testing method used to identify surface discontinuities, such as cracks and porosity, in various materials including metals, some plastics, ceramics, and glass, provided these discontinuities are open to the surface mr-chemie.deen-academic.com.

The general process of liquid penetrant inspection involves several steps: pre-cleaning the surface, applying a penetrant liquid, removing excess penetrant from the surface, and applying a developer mr-chemie.deen-academic.com. The penetrant seeps into any surface-breaking defects mr-chemie.deen-academic.com. The developer then draws the penetrant out of the defects, making them visible as indications on the surface mr-chemie.deen-academic.com. This compound's properties as a dye make it suitable for the application of highlighting these surface flaws in materials science inspections vedantu.commacsenlab.commecuricome.com.

Laboratory Reagent and Chemical Probe in Diverse Scientific Disciplines

Beyond its use as a biological stain and in industrial inspection, this compound serves as a laboratory reagent and chemical probe in various scientific disciplines ottokemi.com. It is used in chemical research ottokemi.com. This compound is an organomercuric disodium (B8443419) salt compound and a fluorescein (B123965), contributing to its utility in different chemical processes and analyses ottokemi.com.

Xanthene dyes, including this compound, have been employed as analytical reagents in colorimetric, fluorescent, and resonance Rayleigh scattering (RRS) methods for determining various active pharmaceutical ingredients researchgate.net. For instance, this compound has been used as a probe in spectroscopic techniques for the quantitative analysis of certain compounds researchgate.net. One study describes the use of this compound in spectrophotometric, spectrofluorimetric, and RRS methods for the determination of daclatasvir (B1663022) dihydrochloride (B599025) researchgate.net. These methods relied on the formation of a complex between the analyte and this compound, leading to measurable changes in absorbance, fluorescence intensity (quenching effect), or RRS spectrum researchgate.net.

Q & A

Q. Advanced

- Cytotoxicity Assays : Treat human fetal fibroblasts (HFF) with this compound (0–10 µM) for 48–72 hours, followed by MTT or resazurin assays to measure cell viability .

- Selectivity Index (SI) : Calculate SI as , where is the cytotoxic concentration and is the effective antiviral concentration. This compound’s SI >100 in HCMV models indicates high selectivity .

- Comparative Toxicity : Contrast this compound with other mercury compounds (e.g., thimerosal) using lactate dehydrogenase (LDH) release assays to identify structure-activity relationships .

What are the limitations of this compound in experimental design, and how can they be mitigated?

Q. Basic

- Toxicity : this compound’s mercury content poses risks of nephrotoxicity and neurotoxicity. Use PPE (gloves, goggles) and conduct experiments in fume hoods .

- Staining Persistence : Residual carmine-red staining obscures wound monitoring. Pre-test staining duration on in vitro models (e.g., porcine skin) before in vivo use .

- Chemical Incompatibility : Avoid combining this compound with acids, metals, or sulfides, which reduce activity. Pre-screen excipients via stability studies (e.g., HPLC analysis) .

How does this compound’s mechanism differ in antiviral vs. antibacterial applications?

Q. Advanced

- Antiviral Action : this compound inhibits viral proteases (e.g., ZIKV NS2B-NS3) by covalently binding to catalytic cysteine residues, blocking polyprotein processing .

- Antibacterial Action : Targets bacterial thioredoxin reductase via mercury-sulfur interactions, disrupting redox homeostasis .

Methodological Note : Use mutagenesis (e.g., cysteine-to-serine substitutions) to confirm target specificity in protease inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.